molecular formula C18H25N3O4S B12327260 tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B12327260
M. Wt: 379.5 g/mol
InChI Key: FZPXAMITZAENIO-UHFFFAOYSA-N
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Description

This compound (CAS 1420900-85-1) is a synthetic intermediate used in pharmaceutical research. Its molecular formula is C₁₈H₂₅N₃O₄S, featuring a piperidine ring substituted with a benzo[d]isothiazole-1,1-dioxide moiety and a tert-butyl carbamate group . It is typically supplied as a medical intermediate with ≥95% purity .

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

tert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]-N-methylcarbamate

InChI

InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)20(4)13-9-11-21(12-10-13)16-14-7-5-6-8-15(14)26(23,24)19-16/h5-8,13H,9-12H2,1-4H3

InChI Key

FZPXAMITZAENIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reductive Amination of 1-Benzylpiperidin-4-one

A foundational step involves synthesizing the piperidine backbone. As detailed in patent CN102020589B, reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni under moderate hydrogen pressure (3–5 atm) yields N-benzyl-3-piperidinol. This method achieves high purity (>93%) and scalability, with the nickel catalyst enabling cost-effective deprotection.

Key Reaction Conditions

Parameter Value/Description
Catalyst Raney-Ni
Hydrogen Pressure 3–5 atm
Solvent Ethyl acetate
Yield 93.1% (post-crystallization)

Boc Protection of Piperidine Amines

Introduction of the tert-butyl carbamate (Boc) group is critical for subsequent functionalization. As demonstrated in CN102020589B, N-Boc-D-serine reacts with isobutyl chlorocarbonate and N-methylmorpholine to form a mixed acid anhydride. Condensation with benzylamine in anhydrous ethyl acetate yields the Boc-protected intermediate with 93.1% efficiency.

Incorporation of Benzo[d]Isothiazole Moieties

Cyclization and Sulfonation

The benzo[d]isothiazole-1,1-dioxide group is introduced via cyclization of 2-mercaptobenzaldehyde derivatives. A mechanochemical approach (ACS Sustainable Chem. Eng.) utilizes ball milling with NbCl₅ or ZrCl₄ to facilitate 6-endo-trig cyclization, achieving trans-selectivity (dr > 70:30) through steric hindrance.

Optimized Cyclization Protocol

Component Role/Detail
Lewis Acid ZrCl₄ or NbCl₅
Solvent Solvent-free (mechanochemical)
Temperature Room temperature
Diastereomeric Ratio 70:30 (trans:cis)

Coupling Reactions

Coupling the benzo[d]isothiazole unit to the piperidine core employs nucleophilic aromatic substitution. Patent CN101817779B details the use of K₂CO₃ in DMF at 100°C to attach the heterocycle to N-protected piperidines, achieving 85–90% yields.

Carbamate Functionalization and Methylation

Phase-Transfer Catalyzed Alkylation

The final methylation step uses phase-transfer catalysis (PTC). As per CN102020589B, Tetrabutyl ammonium bromide (TBAB) facilitates the reaction between the hydroxylmethyl intermediate and methyl sulfate under basic conditions (KOH, 50%). This method achieves 92–97% yields with minimal byproducts.

Critical PTC Parameters

Factor Optimal Value
Catalyst Loading 0.025–0.2 equiv (vs. substrate)
Base 50% KOH aqueous solution
Solvent Ethyl acetate
Reaction Time 2–4 hours

Boc Deprotection and Final Modification

Selective removal of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane (10% v/v), followed by neutralization with NaHCO₃. Subsequent recrystallization in hexane/ethyl acetate (8:1) ensures >95% purity.

Mechanochemical and Solvent-Free Alternatives

Recent advances emphasize sustainability. A solid-state mechanochemical protocol (ACS Sustainable Chem. Eng.) eliminates solvents by using ball milling for reductive amination and cyclization. This approach reduces reaction times by 40% and improves atom economy to 78%.

Advantages of Mechanochemistry

  • Yield : Comparable to solution-phase (85–94%)
  • Purification : Minimal column chromatography required
  • Scalability : Suitable for gram-scale synthesis

Analytical Validation and Quality Control

Spectroscopic Characterization

  • NMR : Key signals include δ 1.44 ppm (Boc tert-butyl), δ 3.20–3.80 ppm (piperidine CH₂), and δ 7.50–8.10 ppm (benzo[d]isothiazole aromatic protons).
  • HRMS : Molecular ion peak at m/z 379.47 [M+H]⁺ confirms molecular formula C₁₈H₂₅N₃O₄S.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥95% purity for industrial batches. Residual solvents (ethyl acetate, hexane) are controlled to <0.1% via GC-MS.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Traditional PTC 92–97 95 High reproducibility Solvent-intensive
Mechanochemical 85–94 97 Eco-friendly, fast Specialized equipment required
Reductive Amination 93 96 Scalable Requires high-pressure H₂

Industrial-Scale Considerations

For commercial production, the phase-transfer catalysis route is preferred due to its robustness. Key scale-up parameters include:

  • Batch Size : 50–100 kg per cycle
  • Cost Analysis : Raw material costs dominated by N-Boc-D-serine ($120/kg) and methyl sulfate ($85/kg)
  • Waste Management : Ethyl acetate recovery (>90%) via distillation

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, and alkylated products .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Positional Variations

(a) tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate (CAS 1420820-73-0)
  • Molecular Formula : C₁₈H₂₅N₃O₄S
  • Key Difference : The carbamate group is attached to a methylene (-CH₂-) linker on the piperidine ring instead of directly to the nitrogen.
  • Impact : Altered steric and electronic properties may affect binding affinity in target proteins .
(b) tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate (CAS 1417794-28-5)
  • Molecular Formula : C₁₈H₂₅N₃O₂S
  • Key Difference : Lacks the sulfone (dioxide) group on the benzoisothiazole ring.
  • Impact : Reduced electron-withdrawing effects could decrease metabolic stability compared to the sulfone-containing analog .
(c) tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate (CAS 1420954-82-0)
  • Key Difference : Substitution at the 3-position of the piperidine ring instead of the 4-position.
  • Impact : Positional isomerism may alter conformational flexibility and interaction with biological targets .

Ring System Modifications

(a) tert-Butyl 4-(1,1-dioxidobenzo[d]isothiazol-3-yl)-3-methylpiperazine-1-carboxylate (CAS 1420970-45-1)
  • Molecular Formula : C₁₇H₂₃N₃O₄S
  • Key Difference : Replaces piperidine with piperazine , introducing an additional nitrogen atom.

Functional Group Variations

(a) 4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate (CAS 887044-72-6)
  • Molecular Formula : C₁₇H₁₄N₂O₄S
  • Key Difference : Replaces the carbamate with an acrylate ester .
  • Impact : Suited for polymer conjugation or photochemical applications rather than medicinal intermediates .
(b) Sulfonamide Derivatives (e.g., N-(2-Chloroethyl)methanesulfonamide)
  • Key Difference : Sulfonamide (-SO₂NH-) instead of sulfone (-SO₂-).
  • Impact : Sulfonamides are less electron-withdrawing, affecting reactivity in nucleophilic substitution reactions .

Comparative Data Table

Compound Name (CAS) Molecular Formula Key Structural Features Applications
Target Compound (1420900-85-1) C₁₈H₂₅N₃O₄S Piperidine-4-yl, sulfone, tert-butyl carbamate Medical intermediate
Piperidine-4-yl methylene analog (1420820-73-0) C₁₈H₂₅N₃O₄S Carbamate on methylene linker Pharmaceutical synthesis
Non-sulfone analog (1417794-28-5) C₁₈H₂₅N₃O₂S Benzoisothiazole without sulfone Research intermediate
Piperazine analog (1420970-45-1) C₁₇H₂₃N₃O₄S Piperazine ring, 3-methyl substitution Drug discovery
Acrylate derivative (887044-72-6) C₁₇H₁₄N₂O₄S Acrylate ester, methylamino group Polymer chemistry

Research Findings and Implications

  • Sulfone vs. Sulfonamide : The sulfone group in the target compound enhances metabolic stability compared to sulfonamide analogs, as seen in preclinical studies of similar molecules .
  • Positional Isomerism : Substitution at the 4-position of piperidine (target compound) may offer better steric alignment with enzyme active sites than 3-position analogs .
  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 1420970-45-1) exhibit higher aqueous solubility due to additional hydrogen-bonding sites, advantageous for oral bioavailability .

Biological Activity

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate is a complex organic compound that integrates a tert-butyl group, a piperidine moiety, and a benzo[d]isothiazole derivative. This unique structure suggests potential biological activities, particularly in antimicrobial and analgesic applications. The biological activity of this compound is primarily influenced by its structural components, which are known for their medicinal properties.

Structural Overview

The compound can be represented by the following structural formula:

C14H20N2O3S\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

Key features include:

  • tert-butyl group : Provides steric hindrance and enhances stability.
  • Piperidine moiety : Known for analgesic and anti-inflammatory properties.
  • Benzo[d]isothiazole : Investigated for antimicrobial activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits moderate antibacterial activity. The benzo[d]isothiazole component is particularly noted for its potential as an antimicrobial agent.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus (MRSA)0.78 - 3.125 µg/mLStrong bactericidal
Enterococcus faecium (VREfm)0.78 - 3.125 µg/mLStrong bactericidal
Staphylococcus epidermidis0.78 - 3.125 µg/mLStrong bactericidal
Escherichia coliNo activity-
Klebsiella pneumoniaeNo activity-

The compound demonstrated significant efficacy against drug-resistant strains, comparable to last-resort antibiotics like vancomycin and linezolid . Its mechanism of action may involve the depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of the membrane potential .

Case Studies

Several studies have explored related compounds with structural similarities to this compound:

  • Study on Arylurea Derivatives : A study demonstrated that arylurea derivatives exhibited strong antibacterial properties against Gram-positive bacteria and suggested potential for developing new antibacterial agents .
  • Piperidine-Based Compounds : Research highlighted that piperidine-based compounds showed significant anti-inflammatory effects in various animal models, suggesting that similar mechanisms could be explored in the context of this compound.

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